Cas no 886747-62-2 (Phenol, 4-[(1E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2,3-dimethoxy-)
![Phenol, 4-[(1E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2,3-dimethoxy- structure](https://pt.kuujia.com/scimg/cas/886747-62-2x500.png)
886747-62-2 structure
Nome do Produto:Phenol, 4-[(1E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2,3-dimethoxy-
Phenol, 4-[(1E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2,3-dimethoxy- Propriedades químicas e físicas
Nomes e Identificadores
-
- Phenol, 4-[(1E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2,3-dimethoxy-
- Phoyunbene B
- AKOS040762866
- CHEBI:66754
- 4-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2,3-dimethoxyphenol
- CHEMBL2012417
- 886747-62-2
- trans-3,4'-Dihydroxy-2',3',5-trimethoxy stilbene
- trans-3,4'-dihydroxy-2',3',5-trimethoxystilbene
- Q27135379
- 4-((E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl)-2,3-dimethoxyphenol
-
- Inchi: InChI=1S/C17H18O5/c1-20-14-9-11(8-13(18)10-14)4-5-12-6-7-15(19)17(22-3)16(12)21-2/h4-10,18-19H,1-3H3
- Chave InChI: VACLJIVMBBSOOR-UHFFFAOYSA-N
- SMILES: [H]OC1=C(OC([H])([H])[H])C(OC([H])([H])[H])=C(C([H])=C1[H])C([H])=C([H])C=2C([H])=C(OC([H])([H])[H])C([H])=C(O[H])C2[H]
Propriedades Computadas
- Massa Exacta: 302.11542367g/mol
- Massa monoisotópica: 302.11542367g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 5
- Complexidade: 359
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 68.2Ų
- XLogP3: 3.4
Propriedades Experimentais
- Cor/Forma: Oil
Phenol, 4-[(1E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2,3-dimethoxy- Informações de segurança
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at 4 ℃, better at -4 ℃
Phenol, 4-[(1E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2,3-dimethoxy- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP05223-5mg |
Phoyunbene B |
886747-62-2 | 98.0% | 5mg |
¥4250 | 2023-09-19 | |
TargetMol Chemicals | TN5708-1 ml * 10 mm |
Phoyunbene B |
886747-62-2 | 1 ml * 10 mm |
¥ 4140 | 2024-07-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P47140-5 mg |
Phoyunbene B |
886747-62-2 | 5mg |
¥5760.0 | 2021-09-08 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B35326-5mg |
Phoyunbene B |
886747-62-2 | ,HPLC≥98% | 5mg |
¥6000.00 | 2022-12-01 | |
TargetMol Chemicals | TN5708-1 mL * 10 mM (in DMSO) |
Phoyunbene B |
886747-62-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5708-5 mg |
Phoyunbene B |
886747-62-2 | 5mg |
¥5515.00 | 2022-12-02 | ||
TargetMol Chemicals | TN5708-5mg |
Phoyunbene B |
886747-62-2 | 5mg |
¥ 4040 | 2024-07-19 | ||
TargetMol Chemicals | TN5708-5 mg |
Phoyunbene B |
886747-62-2 | 98% | 5mg |
¥ 4,040 | 2023-07-10 |
Phenol, 4-[(1E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2,3-dimethoxy- Literatura Relacionada
-
Tao Shen,Xiao-Ning Wang,Hong-Xiang Lou Nat. Prod. Rep. 2009 26 916
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